2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile
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Overview
Description
2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile typically involves multiple steps, starting with the chlorination of quinoxaline to introduce the 3-chloro group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding quinoxaline derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes.
Comparison with Similar Compounds
2-(3-Chloroquinoxalin-2-yl)acetonitrile
2-(3-Chloroquinoxalin-2-yl)-2-(4-methylbenzenesulfonyl)acetonitrile
Uniqueness: Compared to similar compounds, 2-(3-Chloroquinoxalin-2-yl)-2-(3,4-dimethylbenzenesulfonyl)acetonitrile stands out due to its specific substitution pattern and the presence of the 3,4-dimethylbenzenesulfonyl group, which may confer unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-(3,4-dimethylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11-7-8-13(9-12(11)2)25(23,24)16(10-20)17-18(19)22-15-6-4-3-5-14(15)21-17/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOVLRSLMHSWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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